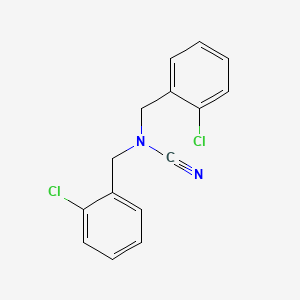

N,N-bis(2-chlorobenzyl)cyanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N,N-bis(2-chlorobenzyl)cyanamide” is a chemical compound with the molecular formula C15H12Cl2N2 and a molecular weight of 291.18 . It is also known by the synonym "bis(2-chlorophenyl)methylamine" .

Synthesis Analysis

The synthesis of cyanamides, including “this compound”, has been a topic of interest in recent years . The chemistry of cyanamides is dominated by an unusual duality of a nucleophilic sp3 -amino nitrogen and an electrophilic nitrile unit . The application of alkyl and aryl substituted cyanamides in synthetic chemistry has diversified multi-fold in recent years .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by its nitrogen-carbon-nitrogen (NCN) connectivity . This unique structure is chemically promiscuous and contributes to the compound’s diverse applications in synthetic chemistry .Chemical Reactions Analysis

Cyanamides, including “this compound”, have found applications in cycloaddition chemistry, aminocyanation reactions, as well as electrophilic cyanide-transfer agents and their unique radical and coordination chemistry .Physical And Chemical Properties Analysis

“this compound” has a molecular formula of C15H12Cl2N2 and a molecular weight of 291.18 .Scientific Research Applications

Biological Activity in Cancer Research

- Metabolite of Cyclophosphamide : N,N-Bis(2-chloroethyl)phosphorodiamidic acid, a compound related to N,N-bis(2-chlorobenzyl)cyanamide, has been identified as a biologically active metabolite of cyclophosphamide, an anticancer drug. This metabolite exhibits potent alkylating properties with significant antitumor activity both in vitro and in vivo, suggesting a key role in cyclophosphamide's biological activities (Colvin, Padgett, & Fenselau, 1973).

Chemical Synthesis and Characterization

- Preparation of N-Substituted Cyanamides : Research has been conducted on the preparation of various N-substituted cyanamides, including this compound. These studies focus on their synthesis and characterization, contributing to the development of novel compounds for potential applications in materials science and chemistry (Kupchik & Feiccabrino, 1975).

Material Science Applications

- Renewable Thermosetting Resin : Research has explored the use of cyanamide derivatives in developing renewable thermosetting resins. These resins, derived from sustainable feedstocks like eugenol, exhibit high thermal stability and potential for use in various industrial applications, including maritime environments (Harvey et al., 2014).

Catalysis

- Catalyst for Oxygen Reduction : Cyanamide derivatives have been used in the preparation of metal-nitrogen-carbon oxygen reduction catalysts. These catalysts demonstrate good performance, highlighting the potential of cyanamide derivatives in enhancing the efficiency of fuel cells and other applications requiring oxygen reduction (Chung et al., 2010).

Polymer Science

- Synthesis of Homopolyamide and Copolyamides : Biscyanamides have been used as starting materials to synthesize N-cyano-substituted homopolyamide and copolyamides. These modified polyamides exhibit higher solubility and thermal stability, opening up new avenues in polymer science for creating advanced materials with enhanced properties (Diakoumakos & Mikroyannidis, 1993).

Mechanism of Action

Safety and Hazards

While specific safety and hazard information for “N,N-bis(2-chlorobenzyl)cyanamide” was not found, it’s important to note that cyanamides are generally considered hazardous . They can cause severe skin burns and eye damage, may cause respiratory irritation, and are suspected of causing cancer and damaging fertility .

Future Directions

The use and application of substituted cyanamides in synthetic chemistry have increased significantly in recent years, along with the development of more sustainable and robust synthetic routes to these compounds . Future research will likely continue to explore the diverse applications of these compounds in synthetic chemistry .

properties

IUPAC Name |

bis[(2-chlorophenyl)methyl]cyanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2N2/c16-14-7-3-1-5-12(14)9-19(11-18)10-13-6-2-4-8-15(13)17/h1-8H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOHQGWASJBIZKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN(CC2=CC=CC=C2Cl)C#N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione](/img/structure/B2829259.png)

![N-{2-Hydroxy-5-[(trifluoromethyl)thio]phenyl}acetamide](/img/structure/B2829264.png)

![N-(2,4-dimethoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2829267.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2829280.png)

![3-{5-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B2829282.png)